molecular formula C18H24N4O3S B5668715 (4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide

(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide

Cat. No. B5668715
M. Wt: 376.5 g/mol
InChI Key: NWLKDPPQGWAWEC-KGLIPLIRSA-N
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Description

The compound under discussion belongs to a class of chemicals that are synthesized for specific biochemical roles, possibly including catalysis, inhibition, or as part of a reaction pathway in organic synthesis. The structural elements suggest interactions with biological systems, potentially acting on enzymes or receptors.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. For example, prolinamides and their derivatives can be synthesized through acylation and deprotection steps, yielding enantiomerically pure products used as organocatalysts in various reactions, including aldol reactions which are pivotal in organic synthesis (Panov et al., 2011). Cyclopropanation reactions catalyzed by rhodium complexes have also been explored for the synthesis of functionalized cyclopropanes, a key structural component in many active pharmaceutical ingredients (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray diffraction. For example, the crystal structure of N-acetyl-L-prolinamide, a related molecule, has been determined, providing insights into its conformation and potential interactions (Benedetti et al., 1976). Such analyses are crucial for understanding the three-dimensional arrangement of atoms, which influences the chemical reactivity and biological activity of the compound.

Chemical Reactions and Properties

Compounds with prolinamide structures have been found to catalyze direct asymmetric aldol reactions, showcasing their chemical reactivity and potential as catalysts in stereoselective synthesis (Yadav & Singh, 2016). The presence of cyclopropane and pyridinylthio groups in molecules often contributes to unique chemical behaviors, facilitating specific reactions that are valuable in medicinal chemistry and organic synthesis.

properties

IUPAC Name

(2S,4R)-1-(cyclopropanecarbonyl)-N-ethyl-4-[(2-pyridin-2-ylsulfanylacetyl)amino]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-2-19-17(24)14-9-13(10-22(14)18(25)12-6-7-12)21-15(23)11-26-16-5-3-4-8-20-16/h3-5,8,12-14H,2,6-7,9-11H2,1H3,(H,19,24)(H,21,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLKDPPQGWAWEC-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1C(=O)C2CC2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C2CC2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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